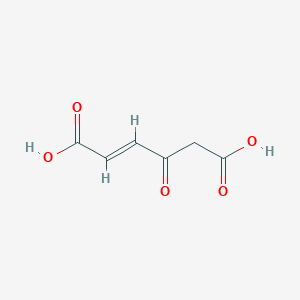

Fumarylacetic acid

Description

Properties

Molecular Formula |

C6H6O5 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

(E)-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+ |

InChI Key |

SOXXPQLIZIPMIZ-OWOJBTEDSA-N |

SMILES |

C(C(=O)C=CC(=O)O)C(=O)O |

Isomeric SMILES |

C(C(=O)/C=C/C(=O)O)C(=O)O |

Canonical SMILES |

C(C(=O)C=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying fumarylacetic acid in complex biological matrices, and how can researchers optimize these protocols?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity and specificity. Researchers should calibrate instruments using certified reference standards and validate methods via spike-recovery experiments in representative matrices (e.g., plasma, tissue homogenates). For improved accuracy, consider isotopically labeled internal standards to correct for matrix effects .

Q. How is this compound synthesized in laboratory settings, and what are the critical purification steps to ensure high purity?

- Methodological Answer : Laboratory synthesis often involves catalytic isomerization of maleic acid derivatives under controlled pH and temperature. Post-synthesis, purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents) is critical. Purity should be verified using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC).

- Computational Chemistry : Compare experimental results with density functional theory (DFT) calculations.

- Systematic Reviews : Apply Cochrane guidelines to assess study heterogeneity, such as variations in sample preparation or instrumentation .

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound in enzymatic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model enzyme-substrate interactions to identify binding affinities and transition states.

- Kinetic Isotope Effects (KIE) : Validate computational predictions by experimentally measuring isotopic substitution effects on reaction rates.

- Data Integration : Use tools like PyMol or Schrödinger Suite to overlay simulation results with crystallographic data from protein databases .

Q. What methodologies are recommended for assessing the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Design accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

- Forced Degradation : Expose samples to extreme conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard storage temperatures .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the biological activity of this compound in in vitro versus in vivo studies?

- Methodological Answer :

- Dose-Response Analysis : Compare potency (IC50/EC50) across models, accounting for bioavailability differences.

- Metabolite Profiling : Use LC-MS to identify active metabolites in in vivo systems that may not be present in vitro.

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess effect sizes .

Experimental Design Considerations

Q. What are the best practices for designing experiments to study the role of this compound in metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic flux via NMR or mass spectrometry.

- Knockout Models : Employ CRISPR/Cas9 to silence genes encoding enzymes interacting with this compound and observe phenotypic changes.

- Controls : Include sham-treated groups and enzyme inhibitors to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.